molecular formula C13H22N6O2 B2694950 2-N-(2-methylpropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine CAS No. 672943-18-9

2-N-(2-methylpropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine

Cat. No. B2694950
CAS RN: 672943-18-9
M. Wt: 294.359
InChI Key: CJQMZEPUPCSHFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The exact structure would depend on the specific locations of these groups on the ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on its functional groups. For example, the amine group might participate in reactions with acids or with carbonyl compounds. The nitro group could be reduced to an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Structural Analysis and Molecular Interactions

One study explored the structural characteristics and hydrogen bonding patterns within a compound related to the title molecule. Orozco, Insuasty, Cobo, and Glidewell (2009) investigated a salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine. This study revealed intricate hydrogen bonding networks, demonstrating the compound's potential for forming stable molecular structures which could have implications in material science and molecular design (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Pharmaceutical Research

Sadek, Schreeb, Schwed, Weizel, and Stark (2014) focused on the design and synthesis of 2-aminopyrimidine derivatives for potential therapeutic use. Their work highlighted the importance of structural modifications to enhance receptor affinity, demonstrating the chemical's potential in developing new therapeutic agents (Sadek, Schreeb, Schwed, Weizel, & Stark, 2014).

Catalysis and Chemical Synthesis

Körte, Warner, Vishnevskiy, Neumann, Stammler, and Mitzel (2015) examined the use of piperidine derivatives in catalysis. Their research into intramolecular frustrated Lewis pairs involving piperidine provides insights into how such compounds can facilitate or inhibit reactions, which is crucial for developing new catalytic processes (Körte et al., 2015).

Material Science and Engineering

Research by Draguta, Fonari, Masunov, Zazueta, Sullivan, Antipin, and Timofeeva (2013) explored the co-crystallization of aminopyridines and nitrophenol, including compounds similar to the title molecule. Their findings on the formation of organic salts and their structural properties contribute to the development of materials with specific optical and electronic characteristics (Draguta et al., 2013).

Corrosion Inhibition

Kaya, Guo, Kaya, Tüzün, Obot, Touir, and Islam (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron. Their work, which combines quantum chemical calculations and molecular dynamics simulations, offers valuable insights into the design of more effective corrosion inhibitors for protecting metals (Kaya et al., 2016).

Mechanism of Action

Without specific studies, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific data, it’s hard to comment on its toxicity or other hazards .

Future Directions

The future research directions for this compound could include studying its synthesis, exploring its potential uses, and investigating its safety profile. It could also be interesting to study its interactions with other molecules .

properties

IUPAC Name

2-N-(2-methylpropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2/c1-9(2)8-15-13-16-11(14)10(19(20)21)12(17-13)18-6-4-3-5-7-18/h9H,3-8H2,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQMZEPUPCSHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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